N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-ethoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is a complex organic compound that features a benzodioxole ring, an ethoxyphenyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydridoaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxyphenyl and sulfamoyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids or aldehydes .
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in its overall structure and functional groups.
1,3-Benzodioxole: A simpler compound containing only the benzodioxole ring.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C25H26N2O7S |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(4-ethoxyphenyl)sulfamoyl]-2-methylphenoxy]acetamide |
InChI |
InChI=1S/C25H26N2O7S/c1-3-31-20-7-5-19(6-8-20)27-35(29,30)21-9-11-22(17(2)12-21)32-15-25(28)26-14-18-4-10-23-24(13-18)34-16-33-23/h4-13,27H,3,14-16H2,1-2H3,(H,26,28) |
InChI Key |
REGXKTQVVCBEDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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